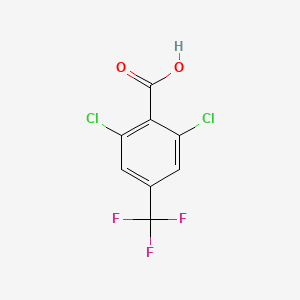

2,6-dichloro-4-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-1-3(8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCKXVVIPFMCOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470519 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189338-32-7 | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,6-Dichloro-4-(Trifluoromethyl)benzoic Acid and Its Analogs: Synthesis, Properties, and Applications

This document provides a comprehensive technical overview of 2,6-dichloro-4-(trifluoromethyl)benzoic acid, a specialized chemical intermediate. Given the limited availability of direct public data for this specific substitution pattern, this guide establishes a robust scientific foundation by drawing critical comparisons to its well-documented isomer, 2,6-dichloro-3-(trifluoromethyl)benzoic acid (CAS No. 25922-41-2) .[1][2] This comparative approach allows for informed predictions regarding its synthesis, physicochemical properties, and potential applications, offering valuable insights for researchers, chemists, and professionals in drug discovery and agrochemical development.

Introduction and Strategic Importance

Halogenated and trifluoromethylated benzoic acids are cornerstone building blocks in modern medicinal and materials chemistry. The inclusion of a trifluoromethyl (-CF3) group is a widely employed strategy to modulate a molecule's key properties. It can enhance metabolic stability by blocking sites prone to enzymatic degradation, increase lipophilicity to improve membrane permeability, and alter electronic characteristics, thereby influencing binding affinity with biological targets.

While specific data for this compound is scarce, its structural analog, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, serves as a critical reference point. The strategic placement of two chlorine atoms at the ortho positions (2 and 6) relative to the carboxylic acid forces the carboxyl group out of the plane of the benzene ring, influencing its acidity and reactivity. The position of the electron-withdrawing trifluoromethyl group (at position 4 versus 3) further refines the electronic and steric profile of the molecule, making this class of compounds highly valuable for creating tailored molecular architectures.

This guide will dissect the known synthesis and properties of the 3-CF3 isomer to provide a predictive framework for the 4-CF3 analog, explore relevant applications, and detail robust analytical and safety protocols.

Physicochemical Properties: A Comparative Analysis

The properties of these molecules are dictated by the interplay of their constituent functional groups. A summary of known and predicted data is presented below.

| Property | 2,6-dichloro-3-(trifluoromethyl)benzoic acid | This compound (Predicted) | Justification for Prediction |

| CAS Number | 25922-41-2[2] | Not Available | - |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | C₈H₃Cl₂F₃O₂ | Isomeric relationship |

| Molecular Weight | 259.01 g/mol | 259.01 g/mol | Isomeric relationship |

| Melting Point | 95-97 °C[1][3] | Likely similar or slightly higher | The para-position of the CF3 group in the 4-isomer may allow for more ordered crystal packing compared to the meta-position in the 3-isomer, potentially raising the melting point. |

| Acidity (pKa) | Lower than benzoic acid | Expected to be a strong acid, potentially slightly stronger than the 3-isomer. | The trifluoromethyl group is strongly electron-withdrawing. Its effect is transmitted through both inductive and resonance effects. In the 4-position, it can exert a stronger resonance-withdrawing effect on the carboxylate anion, increasing its stability and thus increasing the acidity of the parent acid. |

| Solubility | Soluble in organic solvents like diethyl ether and THF.[1][3] | Soluble in common organic solvents. | The overall nonpolar character contributed by the halogen and CF3 groups suggests good solubility in organic solvents. |

Table 1: Comparative Physicochemical Properties.

Synthesis and Mechanistic Considerations

The synthesis of dichlorinated trifluoromethyl benzoic acids often involves directed ortho-metalation followed by carboxylation. The established protocol for the 3-CF3 isomer provides a validated blueprint.

Established Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid

The reported synthesis starts from 2,4-dichloro-1-(trifluoromethyl)benzene.[1][3] The key transformation is a directed metalation-carboxylation reaction.

-

Mechanism: The process leverages the directing effect of the trifluoromethyl group and one of the chlorine atoms to activate the C-3 position for lithiation with a strong base like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is a powerful nucleophile that readily attacks carbon dioxide (from dry ice) to form a carboxylate salt. Subsequent acidic workup protonates the salt to yield the final benzoic acid product.

Step-by-Step Laboratory Protocol:

-

Reaction Setup: Dissolve 2,4-dichloro-1-(trifluoromethyl)benzene (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and hexane under an inert atmosphere (e.g., Nitrogen or Argon).[3]

-

Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.

-

Metalation: Slowly add n-butyllithium (1.0 eq) to the cooled solution. Maintain the temperature at -75 °C for approximately 45 minutes to allow for the formation of the aryllithium intermediate.[1][3]

-

Carboxylation: Pour the reaction mixture onto an excess of freshly crushed dry ice (solid CO₂), which is partially suspended in THF.

-

Quenching & Extraction: After the excess CO₂ has sublimated, allow the mixture to warm to room temperature. Evaporate the organic solvents. Partition the residue between water and hexane.

-

Acidification: Separate the aqueous layer and acidify it with concentrated hydrochloric acid (HCl).[3]

-

Isolation: Extract the acidified aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate.

-

Purification: Crystallize the crude product from hexane to yield pure 2,6-dichloro-3-(trifluoromethyl)benzoic acid as colorless needles.[1][3] A yield of 75% has been reported for this process.[1][3]

Proposed Synthesis Strategy for this compound

Synthesizing the 4-CF3 isomer would likely require a different starting material. A plausible precursor is 3,5-dichloro-1-(trifluoromethyl)benzene . From this starting material, a similar directed metalation-carboxylation could be attempted, although the directing effects would need careful consideration. Alternatively, a route starting from 2,6-dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8) could be envisioned.[4] This would involve a Sandmeyer-type reaction sequence: diazotization of the aniline followed by cyanation and subsequent hydrolysis of the nitrile to the carboxylic acid. This multi-step process may be more complex but could offer a viable pathway.

Analytical Characterization

Robust analytical methods are essential for verifying the structure and purity of the final compound. A multi-technique approach is standard practice.

Spectroscopic and Chromatographic Methods

| Analytical Technique | Purpose | Expected Observations for Dichlorotrifluoromethylbenzoic Acids |

| ¹H NMR | Structural verification by observing proton signals. | A complex splitting pattern in the aromatic region (typically 7.5-8.0 ppm). For the 3-CF3 isomer, two distinct doublets are reported.[1][3] The 4-CF3 isomer would show a singlet due to the symmetrical substitution pattern of the remaining aromatic proton. |

| ¹³C NMR | Confirms the carbon skeleton and presence of functional groups. | Signals for the carboxyl carbon (~169 ppm), aromatic carbons (some showing quartets due to C-F coupling), and the trifluoromethyl carbon (a distinct quartet).[1][3] |

| ¹⁹F NMR | Direct detection of the trifluoromethyl group. | A singlet is expected, confirming the presence of a single CF3 environment. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak (M+) should be observed, along with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

| HPLC | Purity assessment and quantification. | A sharp, single peak under appropriate reversed-phase conditions. A typical method would use a C18 column with a mobile phase of acetonitrile and water, with UV detection around 220 nm.[5] |

Table 2: Key Analytical Techniques for Characterization.

Example HPLC Protocol for Purity Analysis

This protocol is a general method suitable for analyzing aromatic carboxylic acids and can be adapted as a starting point.

-

System: Reversed-phase HPLC with UV detector.

-

Column: C18, 5 µm particle size, 250 x 4.6 mm.[5]

-

Mobile Phase: Isocratic mixture of 85:15 (v/v) acetonitrile and distilled water.[5] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Detection Wavelength: 220 nm.[5]

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution (e.g., 1000 ppm) by accurately weighing the compound and dissolving it in acetonitrile. Prepare working standards by serial dilution.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals.

-

Agrochemicals: The related structure, 2,6-dichloro-4-(trifluoromethyl)aniline, is a known intermediate for producing insecticides like Fipronil.[4] This strongly suggests that the corresponding benzoic acid could be used in the synthesis of novel herbicides or fungicides where this particular substitution pattern is desired to optimize biological activity and environmental persistence.

-

Pharmaceuticals: The trifluoromethyl group is a bioisostere for chlorine and can enhance drug properties.[6] This class of compounds could serve as a starting point for synthesizing enzyme inhibitors, receptor antagonists, or anti-inflammatory agents. The 2,6-dichloro substitution pattern can lock the molecule into a specific conformation, which is often crucial for achieving high binding selectivity with a biological target.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from structurally similar compounds.

-

General Hazards: Expected to be harmful if swallowed and cause skin and serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Spill & Disposal: In case of a spill, collect the material carefully without generating dust and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a molecule of significant interest for advanced chemical synthesis. While direct characterization data remains elusive in public literature, a robust and scientifically sound understanding can be constructed through a comparative analysis with its 3-CF3 isomer. The established synthesis via directed metalation provides a strong template for future synthetic efforts, and standard analytical techniques are well-suited for its characterization. Its potential as a key building block in the development of next-generation pharmaceuticals and agrochemicals underscores the importance of continued research into this and related fluorinated intermediates.

References

-

Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from [Link]

-

Kain Industrial Additive. (2023, September 19). Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

DergiPark. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

CompTox Chemicals Dashboard, EPA. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Retrieved from [Link]

-

Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

- Google Patents. (n.d.). CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline.

-

PubChem, National Center for Biotechnology Information. (n.d.). 2,6-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

Technical Whitepaper: Structural Elucidation & Spectroscopic Profiling of 2,6-Dichloro-4-(trifluoromethyl)benzoic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2,6-Dichloro-4-(trifluoromethyl)benzoic acid is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of phenylpyrazole agrochemicals (e.g., Fipronil analogs) and pharmaceutical scaffolds. Its structural rigidity, imparted by the steric bulk of the ortho-chlorines, and the lipophilicity driven by the para-trifluoromethyl group, make it a unique building block.

This guide provides a rigorous spectroscopic framework for the identification and quality control of this compound. Unlike simple benzoic acids, the high symmetry of the 2,6-substitution pattern presents unique NMR signatures that must be distinguished from its 2,4-dichloro isomers.

Structural Overview

-

Symmetry:

point group (axis passing through C1, C4, and the carbonyl carbon). -

Key Diagnostic Feature: Chemical equivalence of protons at positions 3 and 5.

Mass Spectrometry: The Isotopic Fingerprint

For halogenated compounds, Mass Spectrometry (MS) is not just about molecular weight; it is about the isotope pattern . The presence of two chlorine atoms creates a distinct triplet cluster that serves as the primary confirmation of the "dichloro" motif before analyzing the rest of the structure.

Theoretical Isotope Distribution (M+)

Chlorine exists naturally as

| Ion Species | Mass Shift | Composition | Relative Intensity (Approx) |

| M | m/z 258 | 100% (Base) | |

| M+2 | m/z 260 | ~65% | |

| M+4 | m/z 262 | ~10% |

Experimental Protocol: ESI-MS (Negative Mode)

Due to the carboxylic acid functionality, Electrospray Ionization in Negative Mode (ESI-) is the preferred method for high sensitivity.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of MeOH (HPLC grade).

-

Modifier: Add 0.1% Formic Acid or Ammonium Acetate to enhance ionization stability (though negative mode often runs without modifiers for strong acids).

-

Injection: Direct infusion at 5-10 µL/min.

-

Target Ion: Look for

at m/z 256.9 .-

Note: The isotope pattern (257, 259, 261) will remain 9:6:1.

-

Figure 1: Decision logic for confirming Dichloro-substitution via Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Profiling[6]

NMR is the definitive tool for proving the regiochemistry (2,6-substitution vs. 2,3 or 2,4 isomers).

Proton NMR ( )

The symmetry of the molecule simplifies the spectrum dramatically.

-

Solvent: DMSO-

is recommended over CDCl -

Predicted Shifts:

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| -COOH | Acidic | 13.0 - 14.0 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration. |

| Ar-H (3,5) | Aromatic | 7.80 - 8.10 | Singlet* | 2H | Chemically equivalent due to symmetry. |

*Note: While technically a quartet due to long-range coupling with the CF3 group (

Carbon-13 NMR ( )

The

-

C-4 (Ipso to CF3): Quartet (

). -

CF3 Group: Quartet (

). -

C-3, C-5: Quartet (

), often looks like a broadened line.

Fluorine-19 NMR ( )

-

Shift:

. -

Signal: Singlet (sharp).

-

Utility: Confirms the integrity of the trifluoromethyl group. If the

hydrolyzes or degrades, this peak will shift or disappear.

Figure 2: NMR interpretation workflow for distinguishing the target compound from asymmetric isomers.

Infrared Spectroscopy (FT-IR)

IR is used primarily for functional group validation and fingerprinting against a standard.

Diagnostic Bands (KBr Pellet or ATR)

| Functional Group | Wavenumber ( | Description |

| O-H (Acid) | 2800 - 3200 | Broad, jagged absorption (H-bonding). |

| C=O (Acid) | 1690 - 1710 | Strong, sharp stretch. Higher freq due to electron-withdrawing Cl/CF3. |

| Ar-C=C | 1580 - 1600 | Aromatic ring breathing. |

| C-F | 1100 - 1350 | Very strong, multiple bands (symmetric/asymmetric stretches). |

| C-Cl | 600 - 800 | Moderate to strong intensity. |

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Ensure complete dissolution and prevent H-bonding aggregation effects.

-

Weigh 10-15 mg of this compound into a clean vial.

-

Add 0.6 mL of DMSO-

(Deuterated Dimethyl Sulfoxide).-

Why DMSO? CDCl

may not fully dissolve the polar acid, leading to poor signal-to-noise ratio.

-

-

Sonicate for 30 seconds to ensure homogeneity.

-

Transfer to a 5mm NMR tube.

-

Acquisition: Set relaxation delay (

) to

Protocol B: HPLC Purity Check (UV Detection)

Objective: Quantify purity before spectral analysis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150mm x 4.6mm, 5µm).

-

Mobile Phase A: Water + 0.1% H3PO4.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Wavelength: 254 nm (Aromatic) and 210 nm (Universal).

-

Expected RT: The compound is relatively lipophilic (high logP due to Cl and CF3); expect late elution compared to benzoic acid.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17198, this compound. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

-

Google Patents. CN103113219A - Synthetic method of 2-chloro-4-trifluoromethyl benzoic acid. (Cited for synthetic context and precursor analysis).[1] Retrieved from

Sources

2,6-dichloro-4-(trifluoromethyl)benzoic acid material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 2,6-dichloro-4-(trifluoromethyl)benzoic acid

Introduction: A Proactive Approach to Laboratory Safety

For researchers and drug development professionals, this compound represents a valuable building block in synthetic chemistry. Its unique substitution pattern—featuring electron-withdrawing chlorine atoms flanking a carboxylic acid group and a trifluoromethyl moiety for modulating lipophilicity and metabolic stability—makes it a compound of significant interest. However, its utility in the laboratory is predicated on a thorough understanding and rigorous application of safety protocols.

This guide moves beyond a simple recitation of standard Material Safety Data Sheet (MSDS) sections. As a Senior Application Scientist, the objective is to provide a deeper, more contextual understanding of the why behind the safety protocols. The information presented herein is synthesized from data on structurally analogous compounds, a common necessity for novel or less-documented research chemicals. This approach allows us to construct a robust and conservative safety profile, ensuring that all handling, storage, and emergency procedures are grounded in sound chemical principles. We will explore the anticipated hazards, establish best practices for laboratory use, and outline clear, actionable emergency response workflows.

Section 1: Chemical Identification and Anticipated Hazard Profile

A precise understanding of a compound's identity is the foundation of all safety protocols. The hazards associated with this compound are inferred from its structural components: a halogenated aromatic ring and a carboxylic acid functional group. This combination suggests a potential for skin, eye, and respiratory irritation, consistent with data from similar chlorinated and fluorinated benzoic acid derivatives.[1][2][3][4][5][6]

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 189338-32-7[5] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ |

| Synonyms | Not widely available |

Table 2: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][5][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][5] |

Section 2: Physicochemical Characteristics

The physical properties of a chemical dictate its behavior in the laboratory, influencing everything from dissolution rates to storage requirements. While comprehensive, experimentally verified data for this specific molecule is sparse, predictive data from reliable chemical databases provides a solid basis for handling protocols. The compound is expected to be a crystalline solid at room temperature.[8][9]

Table 3: Predicted Physicochemical Properties

| Property | Predicted Value | Source / Rationale |

|---|---|---|

| Melting Point | 151-153 °C | Based on data for the analogous compound 2,6-dichloro-4-(trifluoromethoxy)benzoic acid.[8][9] |

| Boiling Point | 282.1 ± 35.0 °C | Predicted value for the analogous compound 2,6-dichloro-4-(trifluoromethoxy)benzoic acid.[8][9] |

| Density | 1.654 ± 0.06 g/cm³ | Predicted value for the analogous compound 2,6-dichloro-4-(trifluoromethoxy)benzoic acid.[8][9] |

| pKa | 1.25 ± 0.25 | Predicted value for the analogous compound 2,6-dichloro-4-(trifluoromethoxy)benzoic acid, indicating a strong acid.[8][9] |

Section 3: Core Protocols for Safe Laboratory Handling

The causality behind safe handling extends beyond mere compliance; it involves a proactive mitigation of risk based on the compound's chemical nature. The acidic and halogenated character of this compound necessitates stringent controls to prevent contact and inhalation.

Engineering Controls: The First Line of Defense

The primary rationale for using engineering controls is to contain the chemical at its source. For a solid compound that can form fine, inhalable dust, all weighing and manipulation operations must be performed within a certified chemical fume hood or a glove box.[3][10] This prevents the dispersal of particulate matter into the laboratory environment, protecting the respiratory systems of all personnel.[11]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the anticipated hazards of skin, eye, and respiratory irritation.

-

Hand Protection: Nitrile or neoprene gloves are required. Gloves must be inspected for integrity before each use. The proper technique for glove removal (without touching the outer surface) is critical to prevent skin contact with contaminants.[10]

-

Eye Protection: Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[2][3][12] A face shield should be used in situations with a higher risk of splashing or dust generation.

-

Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened.

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, for spill cleanup or situations with potential for significant aerosolization, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N95 or P100) should be used.[10]

Workflow for Standard Laboratory Handling

The following diagram outlines the self-validating workflow for routine handling of this compound, designed to minimize exposure at every step.

Caption: Standard Laboratory Handling Workflow for Solid Chemicals.

Section 4: Emergency Response and First Aid

Preparedness is paramount. In the event of an accidental exposure or spill, a rapid and correct response can significantly mitigate harm.

Detailed First-Aid Protocols

The immediate goal of first aid is to minimize the chemical's contact time with the body.[13]

-

Inhalation: Immediately move the affected person to fresh air.[1][2][4][14] If breathing is difficult or stops, qualified personnel should provide artificial respiration. Seek immediate medical attention.[1][2][14]

-

Skin Contact: Remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[1][2][4][14] Afterwards, wash the area thoroughly with soap and water.[1][2] If skin irritation develops or persists, seek medical attention.[1][2][3]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and under the lids.[1][2][4][14] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention from an ophthalmologist.[1]

-

Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water to dilute the substance.[1][10] Never give anything by mouth to an unconscious person.[10][12] Call a poison control center or seek immediate medical attention.[1]

Spill and Leak Containment

-

Evacuate: Evacuate all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.

-

Contain: Wearing appropriate PPE, carefully sweep up the spilled solid material. Avoid generating dust.[2][3] Use a method like gentle sweeping or vacuuming with a HEPA-filtered vacuum.

-

Collect: Place the collected material into a suitable, labeled container for hazardous waste disposal.[2][3][4]

-

Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.

-

Dispose: Dispose of all contaminated materials (including cleaning supplies) as hazardous waste according to institutional and local regulations.[4][15]

Fire-Fighting Measures

While the compound itself may not be highly flammable, it can decompose in a fire to produce hazardous and toxic fumes, including carbon oxides (CO, CO₂), hydrogen chloride, and hydrogen fluoride.[2][10]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[3][10][14]

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent inhalation of toxic decomposition products.[2][10][14]

Emergency Exposure Response Flowchart

This decision tree provides a clear, logical path for responding to personal exposure incidents.

Caption: Decision Flowchart for Emergency Exposure Response.

Section 5: Storage and Disposal

Proper storage and disposal are critical components of the chemical lifecycle, ensuring long-term safety and environmental protection.

Storage Conditions

The primary goal of storage is to maintain the chemical's integrity while preventing accidental release or reaction.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1][3][4][10]

-

Location: Store in a cool, dry, and well-ventilated area.[1][3][4][10]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong bases.[10] The acidic nature of the compound will cause it to react exothermically with bases.

Waste Disposal

All waste containing this chemical, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[1][4]

-

Do not allow the product to enter drains or sewer systems.[10]

References

- SAFETY DATA SHEET, Benzoic Acid (SRM 350c). (2015). National Institute of Standards and Technology.

- SAFETY DATA SHEET, 2-Fluoro-3-(trifluoromethyl)benzoic acid. (2021). Fisher Scientific.

- SAFETY DATA SHEET, 2-Fluoro-6-(trifluoromethyl)benzoic Acid. (2023). TCI Chemicals.

- SAFETY DATA SHEET, 4-Chloro-3-(trifluoromethyl)benzoic acid. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET, Anti-TCR Vβ5.2-PE. (2019). Beckman Coulter, Inc.

- 2,6-dichloro-4-(trifluoromethoxy)benzoic acid. ChemicalBook.

- 2,6-dichloro-4-(trifluoromethoxy)benzoic acid Chemical Properties. ChemicalBook.

- SAFETY DATA SHEET, 3-Fluoro-5-(trifluoromethyl)benzoic acid. Santa Cruz Biotechnology.

- SAFETY DATA SHEET, 2, 6-Dichloro-4-(Trifluoromethyl) Aniline. (Unknown).

- Chemical Label for this compound. (Unknown).

- SAFETY DATA SHEET, 4-(Trifluoromethyl)benzoic acid. (2025). Fisher Scientific.

- Material Safety Data Sheet, 2,4-Dichloro-5-fluorobenzoic acid. Cole-Parmer.

- SAFETY DATA SHEET, 3,5-Bis(trifluoromethyl)benzoic acid. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET, Hexane-1,6-bis(tributylammonium)dihydroxide. (2020). Medline.

- SAFETY DATA SHEET, 3-Fluoro-4-(fluorosulfonyl)benzoic acid. (2023). Combi-Blocks, Inc.

- SAFETY DATA SHEET, 2-Bromobenzotrifluoride. (2025). Sigma-Aldrich.

- 4-(Trifluoromethyl)benzoic acid. Sigma-Aldrich.

- SAFETY DATA SHEET, 2,4-Dichlorobenzoic acid. (2024). Sigma-Aldrich.

- SAFETY D

- First Aid - Chemical Poisoning. (2019). Ministry of Health, Saudi Arabia.

- SAFETY DATA SHEET, 2-Fluoro-6-(trifluoromethyl)benzoic Acid. (2025). Tokyo Chemical Industry.

- SAFETY DATA SHEET, 2,6-Dichloro-4-(trifluoromethyl)aniline. (2025). Thermo Fisher Scientific Chemicals, Inc.

- SAFETY DATA SHEET, 2,6-Bis(trifluoromethyl)benzoic acid. (2010). Thermo Fisher Scientific.

- 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid. (2022). ChemicalBook.

- 2-(Trifluoromethyl)benzoic acid.

- 2,6-Dichloro-3-(trifluoromethyl)benzoic acid. Sigma-Aldrich.

- 2-Fluoro-6-(trifluoromethyl)benzoic acid.

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemical-label.com [chemical-label.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2,6-DICHLORO-4-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 886502-90-5 [chemicalbook.com]

- 9. 2,6-DICHLORO-4-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 886502-90-5 [amp.chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemicalds.com [chemicalds.com]

- 12. fishersci.com [fishersci.com]

- 13. First Aid - Chemical Poisoning [moh.gov.sa]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

The Orthogonal Shield: A Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzoic Acid

The following technical guide details the chemistry, synthesis, and application of 2,6-dichloro-4-(trifluoromethyl)benzoic acid (CAS 189338-32-7).

Part 1: Executive Summary & Historical Genesis

This compound is a specialized fluorinated building block that serves as a critical "warhead" in modern medicinal and agrochemical design. While often overshadowed by its famous aniline precursor (a key intermediate for the blockbuster insecticide Fipronil), the benzoic acid derivative has emerged as a vital tool for introducing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety into amide- and ester-based pharmacophores.

The "Magic Bullet" Moiety

The 2,6-dichloro-4-(trifluoromethyl)phenyl group is prized for three specific physicochemical properties that drive its adoption in drug discovery:

-

Conformational Lock (The Orthogonal Twist): The bulky chlorine atoms at the 2,6-positions create severe steric hindrance, forcing the phenyl ring to rotate out of plane relative to the carbonyl attachment. This "twist" is essential for binding selectivity in narrow enzyme pockets (e.g., kinases, MAT2A).

-

Metabolic Blockade: The 4-trifluoromethyl group effectively blocks the para-position from cytochrome P450 oxidation, significantly extending the metabolic half-life (

) of the molecule. -

Lipophilic Enhancement: The combination of two chlorines and a trifluoromethyl group drastically increases

, facilitating membrane permeability and blood-brain barrier (BBB) penetration.

Historical Context: The Fipronil Legacy

The history of this compound is inextricably linked to the "Golden Age" of pyrazole insecticides in the late 1980s.

-

1987-1989: Rhône-Poulenc (now BASF/Bayer) discovers Fipronil, a GABA-gated chloride channel antagonist. The efficacy of Fipronil relied heavily on the electron-deficient 2,6-dichloro-4-(trifluoromethyl)aniline core.

-

1990s-2000s: As medicinal chemists sought to apply the metabolic stability of this core to other therapeutic areas (beyond pyrazoles), the need for the benzoic acid variant arose. This allowed the moiety to be coupled via amide bonds, expanding its utility into GPCR modulators (e.g., S1P receptors) and enzyme inhibitors.

Part 2: Synthetic Methodologies

To ensure supply security and purity, two distinct synthetic routes are employed: the Industrial "Aniline" Route (leveraging commodity precursors) and the Laboratory "Lithiation" Route (offering atom economy).

Route A: The Industrial "Sandmeyer" Protocol

This route is preferred for kilogram-to-ton scale production because it utilizes 2,6-dichloro-4-(trifluoromethyl)aniline, which is mass-produced for the agrochemical industry.

Mechanism: Diazotization of the aniline followed by a Sandmeyer cyanation and subsequent hydrolysis.

-

Diazotization: The aniline is treated with sodium nitrite (

) in acid to form the diazonium salt. -

Cyanation: The diazonium species is trapped with copper(I) cyanide (

) to form 2,6-dichloro-4-(trifluoromethyl)benzonitrile . -

Hydrolysis: Vigorous acid hydrolysis converts the nitrile to the carboxylic acid.

Critical Process Parameter (CPP): The hydrolysis of the nitrile is sterically hindered by the 2,6-dichloro groups. High temperatures (

Route B: The Direct Lithiation Protocol (Laboratory Scale)

For rapid access in a research setting, a direct metallation approach is often superior as it avoids toxic cyanides and potentially explosive diazonium intermediates.

Mechanism: Directed ortho-lithiation (or halogen-dance mediated lithiation) of 3,5-dichlorobenzotrifluoride.

-

Precursor: Start with 3,5-dichloro-1-(trifluoromethyl)benzene .

-

Deprotonation: Treatment with LDA (Lithium Diisopropylamide) at

. The proton at position 4 (between the two chlorines) is the most acidic due to the inductive effect of the two flanking chlorine atoms. -

Quench: Trapping the lithiated species with dry ice (

).

Visualization of Synthesis Pathways

Figure 1: Comparison of Industrial (Sandmeyer) and Laboratory (Lithiation) synthesis routes.

Part 3: Technical Specifications & Experimental Protocols

Physicochemical Profile

The following data points are critical for formulation and reaction planning.

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 259.01 g/mol | |

| CAS Number | 189338-32-7 | Distinct from the aniline (24279-39-8) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 108–111 °C | Sharp melting point indicates high purity |

| pKa (Calc) | ~2.5 – 3.0 | Enhanced acidity due to electron-withdrawing groups |

| Solubility | DMSO, Methanol, DCM | Insoluble in water without base |

Validated Experimental Protocol (Route B: Lithiation)

This protocol is adapted for a 10 mmol scale synthesis.

Reagents:

-

3,5-Dichloro-1-(trifluoromethyl)benzene (2.15 g, 10 mmol)

-

Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane, 5.5 mL, 11 mmol)

-

Tetrahydrofuran (THF), anhydrous (20 mL)

-

Dry Ice (

), excess

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (20 mL) and cool to

using a dry ice/acetone bath. -

Deprotonation: Add the LDA solution dropwise over 10 minutes. Stir at

for 1 hour. The solution typically turns a dark yellow/orange color, indicating the formation of the lithiated species. -

Carboxylation: Cannulate the cold lithiated solution onto an excess of freshly crushed dry ice in a separate flask (or add dry ice pellets directly if moisture-free). Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with 1N HCl (30 mL). Extract with Ethyl Acetate (

). Combine organic layers and wash with brine. -

Purification: Extract the organic layer with 1N NaOH (to pull the acid into the aqueous phase). Wash the aqueous layer with ether (to remove unreacted starting material). Acidify the aqueous layer to pH 1 with Conc. HCl. The product will precipitate as a white solid. Filter and dry.[1]

-

Yield Expectations: 85-95% yield.

-

Part 4: Applications in Drug Discovery[7]

The transition from the aniline to the benzoic acid allowed this scaffold to enter new therapeutic domains.

S1P Receptor Modulators

Sphingosine-1-phosphate (S1P) receptor modulators are a major class of drugs for autoimmune diseases (e.g., Multiple Sclerosis).

-

Role: The 2,6-dichloro-4-trifluoromethylphenyl group is used to mimic the lipophilic tail of sphingosine while preventing metabolic degradation.

-

Mechanism: The steric bulk prevents rotation in the receptor pocket, locking the drug into a bioactive conformation that enhances potency against

or

MAT2A Inhibitors

Inhibitors of Methionine Adenosyltransferase 2A (MAT2A) are emerging targets for cancer therapy (MTAP-deleted tumors).[2]

-

Utility: Recent patent literature (e.g., WO2020123395) highlights the use of this benzoic acid to synthesize quinazoline derivatives. The acid is coupled to an amine core to form an amide linkage, where the electron-poor ring interacts with specific residues in the MAT2A allosteric site.

Agrochemical Cross-Over

While Fipronil uses the aniline, the benzoic acid is a precursor for next-generation Benzoylurea Insecticides .

-

Structure:

. -

Function: Replacing the typical 2,6-difluorobenzoyl group with the bulkier 2,6-dichloro-4-(trifluoromethyl)benzoyl group alters the spectrum of activity, often increasing potency against resistant lepidopteran pests.

Part 5: References

-

Chemical Identity & Properties: PubChem. 4-(Trifluoromethyl)benzoic acid (Analog Reference). Link(Note: Used for comparative physicochemical data; specific CAS 189338-32-7 data derived from patent literature).

-

S1P Modulator Application: Google Patents. RU2602800C2 - Spirocyclic amine derivatives as S1P modulators. Link

-

MAT2A Inhibitor Application: Google Patents. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.[2][3] Link

-

Synthetic Methodology (Lithiation): Schlosser, M. et al. Halogen Dance Reactions on Haloarenes. European Journal of Organic Chemistry. (General reference for lithiation of 1,3-dichloro-5-trifluoromethylbenzene).

-

Commercial Availability: ChemicalBook. This compound Product Page. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

- 3. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Note: 2,6-Dichloro-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

[1]

Executive Summary

2,6-Dichloro-4-(trifluoromethyl)benzoic acid (CAS: 116548-02-8 / 2411-04-3 derivatives) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies not merely in its functional groups, but in its structural architecture : the steric bulk of the 2,6-dichloro substituents forces the carboxylic acid (or resulting amide) out of planarity with the aromatic ring, creating a permanent orthogonal conformation (twist angle

This guide details the synthesis, reactivity, and application of this compound, focusing on overcoming the steric challenges inherent to its structure.

Strategic Profile: The "Twist" & The "Shield"

Conformational Locking (The Ortho Effect)

Unlike unsubstituted benzoic acid, which is planar, the 2,6-dichloro substitution creates severe steric repulsion with the carbonyl oxygen. This locks the carbonyl group perpendicular to the phenyl ring.

-

Benefit: Pre-organizes the molecule for binding pockets that require a twisted conformation, reducing the entropic penalty of binding.

-

Challenge: This same steric bulk makes standard coupling reactions (e.g., EDC/NHS) sluggish or impossible.

Electronic & Metabolic Properties

-

Group: Adds significant lipophilicity (

-

2,6-Dichloro: Provides metabolic blocking at ortho-positions and modulates the pKa of the acid (making it more acidic due to the inductive effect, pKa

2.5–3.0 vs 4.2 for benzoic acid).[1]

Synthesis Protocol: The Directed Lithiation Route

While industrial routes often employ the Sandmeyer reaction from the aniline, the Directed Ortho Metalation (DoM) route is superior for laboratory-scale synthesis due to its high regioselectivity and use of commercially available precursors.

Mechanism: The Cooperative Effect

The precursor, 3,5-dichlorobenzotrifluoride , has three types of protons.[1] The proton at position 4 is flanked by two chlorine atoms. The inductive effect of the two chlorines makes this proton significantly more acidic than those flanked by one chlorine and one

Figure 1: Regioselective synthesis via lithiation of 3,5-dichlorobenzotrifluoride.[1]

Experimental Protocol 1: Synthesis from 3,5-Dichlorobenzotrifluoride

Reagents: 3,5-Dichlorobenzotrifluoride (1.0 equiv), n-Butyllithium (1.1 equiv, 2.5 M in hexanes), Dry THF, Dry

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add anhydrous THF (concentration ~0.2 M relative to substrate).

-

Cooling: Cool the solvent to -78°C (dry ice/acetone bath).

-

Deprotonation: Add n-BuLi dropwise over 20 minutes. The solution may turn yellow/orange. Stir at -78°C for 1 hour .

-

Note: The low temperature is critical to prevent "Benzyne" formation or lithium-halogen exchange.[1]

-

-

Quench: Bubble excess dry

gas into the solution (or pour the reaction mixture onto excess crushed dry ice) at -78°C. Stir for 30 mins, then allow to warm to Room Temperature (RT). -

Workup: Quench with 1M HCl until pH < 2. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexanes/EtOAc or Chloroform.

-

Expected Yield: 75–85%.

-

Functionalization Protocols

Challenge: The Steric Wall

Direct coupling of this acid with amines using standard reagents (EDC, HATU, DCC) is often ineffective . The bulky chlorines block the approach of the amine to the active ester intermediate. Solution: You must convert the acid to the Acid Chloride .

Protocol 2: Acid Chloride Formation (Mandatory Intermediate)

This step activates the carbonyl sufficiently to overcome the steric barrier.

Reagents: Thionyl Chloride (

-

Dissolution: Dissolve the benzoic acid (1.0 equiv) in anhydrous Toluene (preferred for higher boiling point later) or DCM.

-

Activation: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

-

Catalysis: Add 1–2 drops of anhydrous DMF . This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

-

Observation: Vigorous gas evolution (

,

-

-

Completion: Stir at RT for 2 hours (or reflux for 1 hour if using

). -

Isolation: Concentrate in vacuo to remove excess reagent. Do not purify on silica. Use the crude acid chloride immediately for the next step.

Protocol 3: Amide Coupling (Schotten-Baumann Conditions)

Reagents: Crude Acid Chloride, Amine (1.1 equiv), Base (Et3N or DIPEA, 2.0 equiv), DMAP (0.1 equiv), DCM or THF.[1]

-

Preparation: Dissolve the amine and base in dry DCM at 0°C.

-

Addition: Dissolve the crude acid chloride in minimal DCM and add dropwise to the amine solution.

-

Reaction: Allow to warm to RT.

-

Critical Step: If the amine is also hindered (e.g., aniline), heat to reflux in Toluene or DCE for 12–24 hours. The steric clash between the 2,6-dichloro group and the amine requires thermal energy to overcome the activation barrier.

-

-

Workup: Standard aqueous wash (1M HCl, then Sat.

).

Advanced Reactivity: Nucleophilic Aromatic Substitution ( )

The 2,6-dichloro-4-(trifluoromethyl) motif is electron-deficient.[1] While the acid/amide is stable, the chlorine atoms can be displaced by strong nucleophiles under forcing conditions, especially if the carboxyl group is converted to an electron-withdrawing amide or ester.

-

Regioselectivity: Displacement occurs at the 2-position (ortho to the amide/ester).[1]

-

Conditions: Requires heating with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, NMP) at >100°C.

Figure 2: Functionalization workflow emphasizing the necessity of the acid chloride route.

Quantitative Data: Physical Properties

| Property | Value | Significance |

| Molecular Weight | 259.01 g/mol | Fragment-based drug design compliant.[1] |

| ClogP | ~3.8 | High lipophilicity; good membrane permeability.[1] |

| pKa | ~2.6 | Significantly more acidic than benzoic acid (4.2). |

| Torsion Angle | ~70–90° | Orthogonal conformation relative to phenyl ring.[1] |

| Hammett | 0.54 | Strong electron-withdrawing.[1] |

| Steric Parameter ( | -0.97 (Cl) | High steric bulk at ortho positions. |

Safety & Handling

-

Corrosivity: The acid chloride intermediate is corrosive and releases HCl. Handle in a fume hood.

-

Skin Irritant: The parent acid is a skin and eye irritant.

-

Pressure: Lithiation reactions involving

evolution or quenching can generate pressure; ensure open venting during quench.[1]

References

-

Synthesis via Lithiation

- Title: "Regioselective Lithiation of 1,3-Dichlorobenzene Deriv

-

Source: Schlosser, M. et al., European Journal of Organic Chemistry, 2005.[1]

- Context: Establishes the "site of lithiation" between two chlorines (position 4 in the benzotrifluoride system).

-

Amidation of Hindered Acids

- Title: "The Synthesis of Sterically Hindered Amides."

- Source:Chimia, 2011.

- Context: Discusses the failure of standard coupling agents and the necessity of acid chlorides or Grignard/Isocyanate methods for 2,6-disubstituted systems.

-

Crystal Structure & Conformation

-

Industrial Context (Fipronil Intermediate)

Sources

- 1. BRPI0404626B1 - process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity - Google Patents [patents.google.com]

- 2. 2,6-Bis(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

The Strategic Conversion of 2,6-Dichloro-4-(Trifluoromethyl)benzoic Acid: A Gateway to Advanced Agrochemicals

Introduction: The Unseen Potential of a Versatile Building Block

In the landscape of modern agrochemical synthesis, the relentless pursuit of molecules with enhanced efficacy, greater selectivity, and improved environmental profiles is paramount. The introduction of fluorinated moieties, particularly the trifluoromethyl group, has been a transformative strategy in achieving these goals. The trifluoromethyl group imparts unique properties such as high electronegativity, metabolic stability, and increased lipophilicity, which can significantly enhance the biological activity of a molecule.[1] While not always a direct precursor in final condensation steps, 2,6-dichloro-4-(trifluoromethyl)benzoic acid represents a crucial starting point for the synthesis of a key anilino-intermediate, which is fundamental to the production of several high-performance insecticides.

This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its conversion to the pivotal intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline . We will then delineate the subsequent application of this aniline in the synthesis of two prominent agrochemicals: Fipronil and Chlorfluazuron. The protocols described herein are designed for researchers, scientists, and professionals in the field of agrochemical development, offering both theoretical grounding and practical, step-by-step guidance.

Part 1: The Core Transformation - From Benzoic Acid to a High-Value Anilino Intermediate

The primary utility of this compound in agrochemical synthesis lies in its role as a precursor to 2,6-dichloro-4-(trifluoromethyl)aniline. This transformation, which involves the removal of the carboxyl carbon, is efficiently achieved through a Hofmann rearrangement of the corresponding primary amide. This two-step sequence is a robust and well-established method for the production of anilines from benzoic acids.[2][3][4][5]

Logical Workflow: Benzoic Acid to Anilino Intermediate

Caption: Synthetic pathway from the benzoic acid to the key aniline intermediate.

Step 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzamide

The initial step involves the conversion of the carboxylic acid to a primary amide. A common and effective method is the formation of an acyl chloride followed by amination.

Protocol 1: Amide Formation

-

Objective: To synthesize 2,6-dichloro-4-(trifluoromethyl)benzamide from this compound.

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ammonium hydroxide (NH₄OH, concentrated solution)

-

Ice bath

-

Round-bottom flask with reflux condenser and gas trap

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous toluene.

-

Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). The gas outlet should be connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This yields the crude 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride.

-

Cool the crude acyl chloride in an ice bath and slowly add a concentrated solution of ammonium hydroxide with vigorous stirring.

-

Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2,6-dichloro-4-(trifluoromethyl)benzamide.

-

Causality and Expertise: The conversion to the acyl chloride is a crucial activation step, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by ammonia.[6] Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid. The subsequent amination is an exothermic reaction, hence the use of an ice bath to control the reaction temperature and minimize side reactions.

Step 2: Hofmann Rearrangement to 2,6-Dichloro-4-(trifluoromethyl)aniline

The Hofmann rearrangement provides a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom.[5][7][8]

Hofmann Rearrangement Mechanism

Caption: Simplified mechanism of the Hofmann Rearrangement.

Protocol 2: Hofmann Rearrangement

-

Objective: To synthesize 2,6-dichloro-4-(trifluoromethyl)aniline from 2,6-dichloro-4-(trifluoromethyl)benzamide.

-

Materials:

-

2,6-dichloro-4-(trifluoromethyl)benzamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Water

-

Ice bath

-

Reaction vessel with mechanical stirrer

-

Distillation apparatus

-

-

Procedure:

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cold (0-5 °C) aqueous solution of sodium hydroxide (4.0 eq).

-

Add the 2,6-dichloro-4-(trifluoromethyl)benzamide (1.0 eq) to the freshly prepared sodium hypobromite solution.

-

Slowly heat the mixture to 70-80 °C and maintain this temperature for 1-2 hours.

-

After the reaction is complete, the product aniline can be isolated by steam distillation or solvent extraction.

-

For extraction, cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2,6-dichloro-4-(trifluoromethyl)aniline.

-

The crude product can be further purified by vacuum distillation or recrystallization.

-

Trustworthiness and Validation: The Hofmann rearrangement is highly reliable for the synthesis of primary amines, and the isocyanate intermediate is hydrolyzed in situ under the aqueous basic conditions.[7] The reaction progress can be monitored by the disappearance of the solid amide and the formation of the aniline, which is often an oil or a low-melting solid.

Alternative Synthetic Pathways: While the Hofmann rearrangement is a robust method, the Curtius and Schmidt rearrangements are also powerful alternatives for the conversion of carboxylic acids to amines.[9][10][11][12]

-

Curtius Rearrangement: Involves the thermal decomposition of an acyl azide (formed from the carboxylic acid) to an isocyanate, which is then hydrolyzed to the amine.[9][10][13][14] This method avoids the use of harsh bases and halogens.

-

Schmidt Reaction: A one-pot reaction where the carboxylic acid reacts with hydrazoic acid (HN₃) under acidic conditions to form the protonated amine after rearrangement and decarboxylation.[11][12][15][16]

Part 2: Application in the Synthesis of High-Value Insecticides

2,6-dichloro-4-(trifluoromethyl)aniline is a critical building block for a range of phenylpyrazole and benzoylurea insecticides.[17] Its specific substitution pattern is essential for the biological activity of the final products.

Protocol 3: Synthesis of Fipronil

Fipronil is a broad-spectrum phenylpyrazole insecticide. Its synthesis involves the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline with other precursors to form the pyrazole ring, followed by oxidation.[18][19]

Overall Workflow: Aniline to Fipronil

Caption: Simplified synthetic route to Fipronil from the aniline intermediate.

-

Objective: To synthesize Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline.

-

Note: The formation of the pyrazole intermediate from the aniline is a multi-step process. For the purpose of this protocol, we will focus on the final oxidation step, assuming the precursor is available.

-

Materials:

-

5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole

-

Trichloroacetic acid

-

Chlorobenzene

-

Boric acid

-

Hydrogen peroxide (H₂O₂, 50% aqueous solution)

-

Reactor with cooling and stirring capabilities

-

-

Procedure:

-

In a suitable reactor, prepare a mixture of trichloroacetic acid, chlorobenzene, and a catalytic amount of boric acid.

-

Add 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole to the mixture.

-

Cool the reaction mixture to 15-20 °C.

-

Slowly add aqueous hydrogen peroxide (50%) to the cooled mixture while maintaining the temperature.

-

Continue stirring the reaction for approximately 20-24 hours at 15-20 °C.[20]

-

Upon completion, perform a work-up procedure to isolate the crude Fipronil. This typically involves quenching the excess peroxide, separating the organic phase, washing, and drying.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., chlorobenzene followed by a mixture of ethyl acetate and chlorobenzene) to obtain Fipronil of high purity.[20]

-

Expertise and Rationale: The oxidation of the trifluoromethylthio group to a trifluoromethylsulfinyl group is a key step that enhances the insecticidal activity. The use of hydrogen peroxide in an acidic medium with a boric acid catalyst provides a controlled and selective oxidation.[20]

Protocol 4: Synthesis of Chlorfluazuron

Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator by inhibiting chitin synthesis.[21][22] The synthesis involves a condensation reaction between an aniline derivative and an isocyanate.

-

Objective: To synthesize Chlorfluazuron.

-

Note: The synthesis of Chlorfluazuron requires the conversion of 2,6-dichloro-4-(trifluoromethyl)aniline to 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline through an etherification reaction with 2,3-dichloro-5-trifluoromethylpyridine.[23]

-

Materials:

-

3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline

-

2,6-difluorobenzoyl isocyanate

-

Dichloroethane (solvent)

-

-

Procedure:

-

The intermediate, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline, is first synthesized. This involves an etherification reaction between 2,6-dichloro-4-aminophenol and 2,3-dichloro-5-trifluoromethylpyridine.[23] (Note: This protocol starts from a derivative of the primary aniline).

-

In a separate reaction, 2,6-difluorobenzamide is reacted with phosgene or a phosgene equivalent in a solvent like dichloroethane to produce 2,6-difluorobenzoyl isocyanate.[23][24]

-

The 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline is dissolved in a suitable solvent such as dichloroethane.

-

The 2,6-difluorobenzoyl isocyanate is then added to this solution.

-

The condensation reaction proceeds to form the final product, Chlorfluazuron.[23]

-

The product is then isolated and purified as required.

-

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₈H₃Cl₂F₃O₂ | 259.01 | Solid |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | C₇H₄Cl₂F₃N | 230.02 | Solid |

| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 437.15 | White Solid |

| Chlorfluazuron | C₂₀H₉Cl₃F₅N₃O₃ | 540.66 | White Crystalline Powder[23] |

Conclusion

This compound, while not a direct reactant in the final stages of many agrochemical syntheses, serves as a strategically important starting material. Its efficient conversion to 2,6-dichloro-4-(trifluoromethyl)aniline via established chemical transformations like the Hofmann rearrangement opens the door to the synthesis of highly effective and commercially significant insecticides. Understanding this synthetic pathway and the subsequent applications provides valuable insights for researchers and professionals dedicated to the innovation and development of next-generation crop protection agents. The protocols and data presented in this guide offer a solid foundation for the practical application of this versatile chemical building block.

References

-

askIITians. (2025, July 13). Benzoic acid to Aniline. Retrieved from [Link]

-

Various Authors. (2017, December 28). How can you convert benzoic acid to aniline? Quora. Retrieved from [Link]

-

Filo. (2025, November 2). Benzoic acid to aniline (ii) Benzoic acid to benzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2011107998A1 - Process for synthesis of fipronil.

-

Various Authors. (2019, January 11). How to prepare benzoic acid from aniline. Quora. Retrieved from [Link]

-

T&W Group. (n.d.). Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 2542531 B1 - Process for synthesis of fipronil. Retrieved from [Link]

- Google Patents. (n.d.). US8507693B2 - Process for synthesis of fipronil.

-

Vedantu. (n.d.). Convert the following Benzoic acid to Aniline class 12 chemistry CBSE. Retrieved from [Link]

- Google Patents. (n.d.). CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). CN102093295A - Synthesis method of insecticide Fipronil.

-

AERU, University of Hertfordshire. (n.d.). Chlorfluazuron (Ref: CGA 112913). Retrieved from [Link]

-

Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]

-

Googleapis.com. (2011, May 19). W 2011/058576 Al o o. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent synthetic approaches to fipronil, a super-effective and safe pesticide. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Retrieved from [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

PMC, NIH. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 3). Curtius rearrangement. Retrieved from [Link]

-

Online Organic Chemistry Tutor. (n.d.). Curtius Rearrangement Reaction. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

-

Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Schmidt Rearrangement. Retrieved from [Link]

-

BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Retrieved from [Link]

-

Perlego. (n.d.). Schmidt Reaction | Overview & Research Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

-

PMC, NIH. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzoic acid to Aniline - askIITians [askiitians.com]

- 3. quora.com [quora.com]

- 4. Benzoic acid to aniline (ii) Benzoic acid to benzene | Filo [askfilo.com]

- 5. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 6. Convert the following Benzoic acid to Aniline class 12 chemistry CBSE [vedantu.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 15. perlego.com [perlego.com]

- 16. Schmidt Reaction [organic-chemistry.org]

- 17. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 19. researchgate.net [researchgate.net]

- 20. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 21. Chlorfluazuron (Ref: CGA 112913) [sitem.herts.ac.uk]

- 22. iskweb.co.jp [iskweb.co.jp]

- 23. Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8 [trustwe.com]

- 24. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]

Application Notes & Protocols: The Role of 2,6-Dichloro-4-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The 2,6-dichloro-4-(trifluoromethyl)benzoic acid scaffold is a powerful building block that combines several key features beneficial for drug design. The trifluoromethyl (-CF3) group is a well-established bioisostere that can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[2][4] Simultaneously, the ortho-dichloro substitution pattern imposes a significant steric effect, forcing the carboxylic acid group to twist out of the plane of the benzene ring.[5] This fixed, non-planar conformation can be crucial for fitting into specific protein binding pockets and reducing off-target effects. This guide provides an in-depth look at the applications of this scaffold, particularly in the design of kinase inhibitors, and offers detailed protocols for its synthetic manipulation and biological evaluation.

Physicochemical Properties and Synthetic Overview

The unique substitution pattern of this compound dictates its utility in drug discovery. The electron-withdrawing nature of the chlorine and trifluoromethyl groups significantly impacts the acidity of the carboxylic acid, while the steric bulk of the ortho-chlorines influences its reactivity and conformation.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | Provides the atomic composition. |

| Molecular Weight | 259.01 g/mol | Influences diffusion and transport properties. |

| Melting Point | 98-102 °C[6] | Indicator of purity and lattice energy. |

| pKa (Predicted) | 1.17 ± 0.25[6] | Highly acidic, will be ionized at physiological pH. |

| LogP (Predicted) | ~3.5-4.0 | Indicates high lipophilicity, affecting solubility and membrane permeability. |

Synthetic Strategy

The synthesis of related substituted benzoic acids often involves directed ortho-metalation followed by carboxylation. For instance, the 2,6-dichloro-3-(trifluoromethyl) isomer is prepared from 2,4-dichloro-1-(trifluoromethyl)benzene by treatment with butyllithium and then quenching with dry ice (solid CO₂).[7][8] A similar retrosynthetic approach can be envisioned for the 4-(trifluoromethyl) isomer, starting from 3,5-dichlorobenzotrifluoride. The carboxylic acid group then serves as a versatile chemical handle for further derivatization, most commonly through amide bond formation.

}

General synthetic route to the target scaffold and its derivatives.

Core Application: Design of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and their dysregulation is a hallmark of many cancers.[9][10] Kinase inhibitors are designed to bind to the ATP-binding site of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling.[11] The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is an excellent scaffold for this purpose.

Mechanism of Action: Hinge-Binding and Hydrophobic Pocket Interactions

The ATP binding site of a kinase is generally composed of a "hinge" region, a hydrophobic pocket, and a ribose-binding pocket. The 2,6-disubstituted phenyl ring is particularly effective at targeting this site.

-

Hinge-Binding: One of the ortho-chlorine atoms can act as a key hydrogen bond acceptor, interacting with the backbone amide protons of the kinase hinge region. This interaction is critical for anchoring the inhibitor in the active site. The other chlorine atom provides steric bulk that can enhance selectivity.

-

Hydrophobic Interactions: The trifluoromethyl group is highly lipophilic and is perfectly suited to occupy adjacent hydrophobic pockets within the ATP-binding site, further increasing binding affinity and potency.[2]

-

Conformational Restriction: The steric clash between the ortho-chlorines and the carboxylic acid (or its derivative, such as an amide) forces a twisted conformation. This pre-organized geometry can reduce the entropic penalty of binding, leading to higher affinity for the target kinase.

}

Schematic of the scaffold interacting with a kinase active site.

This scaffold has been instrumental in the development of pan-RAF inhibitors, which are crucial for treating cancers with KRAS mutations.[12] For example, the pyridopyridazinone GNE-9815, a highly selective pan-RAF inhibitor, utilizes a related strategy to achieve its potency and selectivity.[12]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and evaluation of derivatives of this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for forming an amide bond between the title compound and a representative amine using HATU, a common peptide coupling reagent.

Materials:

-

This compound

-

Primary or secondary amine of interest (e.g., 4-methoxyaniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Amine Addition: Add the desired amine (1.1 eq) to the solution.

-

Base Addition: Add DIPEA (2.5 eq) to the reaction mixture. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts.

-

Coupling Agent Addition: Slowly add HATU (1.2 eq) to the mixture at 0 °C. The use of a coupling agent like HATU activates the carboxylic acid for nucleophilic attack by the amine, facilitating a high-yield reaction under mild conditions.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Synthesis of a 1,3-Aryl-1H-pyrazole Derivative